molecular formula C10H7ClO2 B11904626 4-Chloronaphthalene-1,3-diol

4-Chloronaphthalene-1,3-diol

Cat. No.: B11904626
M. Wt: 194.61 g/mol
InChI Key: VSQBHWSANDVMCH-UHFFFAOYSA-N
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Description

4-Chloronaphthalene-1,3-diol is an organic compound that belongs to the class of chloronaphthalenes It is characterized by the presence of a chlorine atom and two hydroxyl groups attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloronaphthalene-1,3-diol typically involves the chlorination of naphthalene followed by hydroxylation. One common method is the direct chlorination of naphthalene to form 4-chloronaphthalene, which is then subjected to hydroxylation using reagents such as osmium tetroxide or potassium permanganate to introduce the hydroxyl groups at the 1 and 3 positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and hydroxylation processes, utilizing efficient catalysts and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Chloronaphthalene-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Chloronaphthalene-1,3-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloronaphthalene-1,3-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards enzymes and receptors, influencing its biological activity .

Comparison with Similar Compounds

Uniqueness: The presence of both chlorine and hydroxyl groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industry .

Properties

Molecular Formula

C10H7ClO2

Molecular Weight

194.61 g/mol

IUPAC Name

4-chloronaphthalene-1,3-diol

InChI

InChI=1S/C10H7ClO2/c11-10-7-4-2-1-3-6(7)8(12)5-9(10)13/h1-5,12-13H

InChI Key

VSQBHWSANDVMCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2Cl)O)O

Origin of Product

United States

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